molecular formula C11H17N3 B13310304 N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-4-amine

N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13310304
M. Wt: 191.27 g/mol
InChI Key: AUXQJDHPXKBRLI-UHFFFAOYSA-N
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Description

N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that features a cyclohexene ring attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 1-methyl-1H-pyrazol-4-carboxaldehyde under suitable conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohex-3-en-1-ylmethyl)-4-methoxyaniline
  • N-(3-Cyclohexen-1-ylmethyl)-4-morpholinepropanamine
  • N-cyclohex-3-en-1-yl-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide

Uniqueness

N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H17N3/c1-14-9-11(8-13-14)12-7-10-5-3-2-4-6-10/h2-3,8-10,12H,4-7H2,1H3

InChI Key

AUXQJDHPXKBRLI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2CCC=CC2

Origin of Product

United States

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